An In-depth Technical Guide on the Synthesis and Characterization of 3-Benzyl-2-mercapto-3H-quinazolin-4-one
An In-depth Technical Guide on the Synthesis and Characterization of 3-Benzyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Benzyl-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic protocol, presents key characterization data in a structured format, and illustrates the synthetic workflow.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them a significant scaffold in pharmaceutical research and drug development.[1] The 2-mercapto-3-substituted quinazolin-4(3H)-one core, in particular, has been explored for various therapeutic applications, including as potential antitumoral agents.[1] The introduction of a benzyl group at the N-3 position can influence the compound's lipophilicity and steric profile, potentially modulating its biological activity. This guide outlines a reproducible method for the synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one and provides its detailed spectral and physical characterization.
Synthesis
The synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one is achieved through the reaction of anthranilic acid with benzyl isothiocyanate.[2] This reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the quinazolinone ring.
The overall synthetic process is illustrated in the following workflow diagram.
Caption: Synthetic workflow for 3-Benzyl-2-mercapto-3H-quinazolin-4-one.
The following protocol is a detailed procedure for the synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one.
Materials:
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Anthranilic acid
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Benzyl isothiocyanate
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Ethanol (or other suitable solvent)
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Triethylamine (optional, as a base)[1]
Procedure:
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In a round-bottom flask, dissolve anthranilic acid in ethanol.
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To this solution, add benzyl isothiocyanate. A base such as triethylamine may be added to facilitate the reaction.[1]
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The reaction mixture is then heated to reflux and stirred for a period of time, which can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled to room temperature.
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The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated, and the mixture can be poured into cold water to induce precipitation.
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The resulting solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.
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The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-Benzyl-2-mercapto-3H-quinazolin-4-one.[2]
Characterization Data
The synthesized 3-Benzyl-2-mercapto-3H-quinazolin-4-one was characterized by various spectroscopic and physical methods. The quantitative data is summarized in the tables below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂OS | [3] |
| Molecular Weight | 268.3 g/mol | [3] |
| Appearance | Yellow solid | [2] |
| Melting Point | 253 °C | [2] |
| Yield | 72.72% | [2] |
| Mass Spec (m/z) | 269.3 (M+1) | [2] |
| Technique | Data | Reference |
| FT-IR (KBr, cm⁻¹) | 1687.8 (C=N), 1622.3 (C=O) | [2] |
| ¹H-NMR (DMSO-d₆, 500 MHz, δ ppm) | 13.060 (br, 1H, -SH), 7.943 (dd, 1H, J=8, 1 Hz), 7.732 (td, 1H, J=8, 1.5 Hz), 7.419 (d, 1H, J=7.5 Hz), 7.341-7.272 (m, 5H, Benzyl), 7.219 (t, 1H, J=7.5 Hz), 5.670 (s, 2H, -CH₂-) | [2] |
| ¹³C-NMR (DMSO-d₆, 125 MHz, δ ppm) | 175.548 (C=N), 159.394 (C=O), 139.117 (Quinazolinone), 136.597 (Benzyl), 135.582 (Quinazolinone), 128.205 (Benzyl), 127.155 (Benzyl), 126.931 (Benzyl), 124.565 (Quinazolinone), 115.403 (Quinazolinone), 48.742 (-CH₂-) | [2] |
Potential Biological Significance
While specific signaling pathways for 3-Benzyl-2-mercapto-3H-quinazolin-4-one have not been fully elucidated, the quinazolinone scaffold is known to be a pharmacophore with a wide range of biological activities, including anticancer properties.[4] Some derivatives have been shown to target vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[1] Furthermore, related quinazolinone compounds have been observed to induce apoptosis through the modulation of Bax and Bcl-2 proteins and the activation of caspases.[5]
The diagram below illustrates a generalized potential mechanism of action for quinazolinone derivatives as anticancer agents, based on existing literature.
Caption: A plausible signaling pathway for quinazolinone derivatives.
Conclusion
This technical guide provides a detailed protocol for the synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one, along with its comprehensive characterization data. The straightforward synthesis and the known biological relevance of the quinazolinone scaffold make this compound an interesting candidate for further investigation in drug discovery and development. The provided data serves as a valuable resource for researchers working in the field of medicinal chemistry.
References
- 1. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Benzyl-2-mercapto-3H-quinazolin-4-one | C15H12N2OS | CID 674526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
